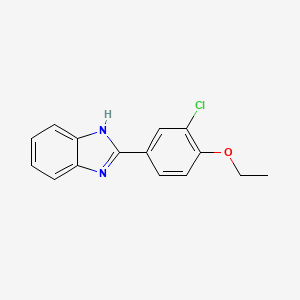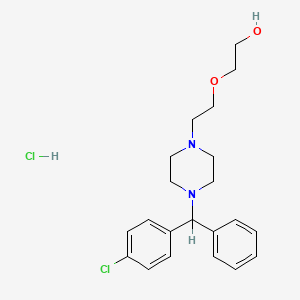
溶剂橙 107
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Solvent Orange 107: is an organic dye that belongs to the class of azo dyes. It is primarily used as a colorant for various applications, including plastics, coatings, and textiles. The compound is known for its vibrant orange color and excellent thermal resistance, making it suitable for high-temperature applications .
科学研究应用
Solvent Orange 107 has a wide range of scientific research applications, including :
Chemistry: Used as a colorant in various chemical processes and products.
Biology: Employed as a biological stain to differentiate specific cell structures or components in histology and cytology.
Medicine: Utilized as a fluorescent marker or tracer in diagnostic applications.
Industry: Commonly used in the production of plastics, coatings, inks, and textiles due to its vibrant color and thermal stability.
作用机制
Target of Action
The primary targets of Solvent Orange 107 are various hard rubber plastics and polymers, such as polystyrene (PS), rigid PVC, polycarbonate (PC), ABS, HIPS, SAN, AS, PET, PBT, PMMA, and polyester fiber . These materials are used in a wide range of products, including packaging, decorations, paints, inks, and textiles .
Mode of Action
Solvent Orange 107 interacts with its targets by adhering to the surface of these materials and imparting its color . It has good solubility, affinity, and compatibility with many organic solvents and resins, such as methanol, acetone, and ethyl acetate . This allows it to be easily mixed with the target materials during the manufacturing process.
Pharmacokinetics
The term pharmacokinetics typically applies to the absorption, distribution, metabolism, and excretion (ADME) of drugs within the body. Its ‘bioavailability’ is more about its ability to effectively color the target materials .
Result of Action
The result of Solvent Orange 107’s action is the imparting of a vibrant reddish-orange color to the target materials . It provides high clarity and brilliant colors, contributing to the aesthetic appeal of the final products .
Action Environment
The efficacy and stability of Solvent Orange 107 can be influenced by environmental factors such as temperature, light, and pH . It exhibits outstanding lightfastness, migration resistance, acid and alkali resistance, and excellent heat stability . These properties make it suitable for use in various environments and ensure the durability of the color in the final products .
生化分析
Biochemical Properties
Solvent Orange 107 plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. The compound is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of many substances. These interactions can lead to the formation of reactive intermediates that may affect cellular processes. Additionally, Solvent Orange 107 can bind to proteins, altering their structure and function, which can impact biochemical pathways .
Cellular Effects
Solvent Orange 107 has been shown to influence various types of cells and cellular processes. In particular, it can affect cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to induce oxidative stress in cells, leading to the activation of stress response pathways. This can result in changes in gene expression and alterations in cellular metabolism. Furthermore, Solvent Orange 107 can disrupt cell membrane integrity, affecting cell function and viability .
Molecular Mechanism
The molecular mechanism of Solvent Orange 107 involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to cytochrome P450 enzymes, leading to the formation of reactive intermediates that can inhibit or activate other enzymes. Additionally, Solvent Orange 107 can interact with transcription factors, influencing gene expression and altering cellular functions. These molecular interactions contribute to the compound’s overall effects on cells and tissues .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Solvent Orange 107 can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that Solvent Orange 107 can degrade over time, leading to the formation of degradation products that may have different biological activities. Long-term exposure to Solvent Orange 107 can result in cumulative effects on cellular function, including changes in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of Solvent Orange 107 vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. High doses of Solvent Orange 107 can result in oxidative stress, inflammation, and tissue damage in animal models .
Metabolic Pathways
Solvent Orange 107 is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. The compound can be metabolized to form reactive intermediates that interact with other biomolecules. These interactions can affect metabolic flux and alter metabolite levels in cells and tissues. Additionally, Solvent Orange 107 can influence the activity of enzymes and cofactors involved in metabolic pathways, leading to changes in cellular metabolism .
Transport and Distribution
Within cells and tissues, Solvent Orange 107 is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes. These interactions can affect the localization and accumulation of Solvent Orange 107 in specific cellular compartments. Additionally, the compound’s distribution within tissues can influence its overall biological activity and effects on cellular function .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of Solvent Orange 107 involves a multi-step synthetic process. One common method includes the following steps :
Intermediate Formation: 3,3-Dimethyl-2-methylene indoline is reacted with dimethyl sulfate at 25°C under normal pressure for 6 hours. Sodium hydroxide solution is then added, and the mixture is stirred and allowed to separate into layers. The oil layer is dehydrated to obtain the intermediate.
Final Reaction: The intermediate is reacted with xylene, 1-phenyl-3-methyl-5-pyrazolone, and trimethyl orthoformate at 80°C for 12 hours. The mixture is then cooled, filtered, and washed to obtain the final product.
Industrial Production Methods: The industrial production of Solvent Orange 107 follows similar steps but on a larger scale. The process involves precise measurements and controlled reaction conditions to ensure high yield and purity. The use of vacuum filtration, methanol washing, and steam drying are common in industrial settings to achieve the desired product quality .
化学反应分析
Types of Reactions: Solvent Orange 107 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of amines.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products:
Oxidation Products: Various oxidized derivatives of the original compound.
Reduction Products: Amines formed by the cleavage of the azo bond.
Substitution Products: Compounds with different functional groups replacing the original ones
相似化合物的比较
Solvent Orange 60: Another azo dye with similar applications but lower thermal stability.
Solvent Red 207: A red azo dye used in similar industrial applications but with different color properties.
属性
CAS 编号 |
185766-20-5 |
|---|---|
分子式 |
C142H152N6O15 |
分子量 |
2182.7 g/mol |
IUPAC 名称 |
2-ethyl-2-methyl-4-[4-methyl-3-[2-(2-methyl-3-phenylphenyl)ethenyl]phenyl]butanoic acid;2-(hydroxymethyl)-2-methyl-4-[4-methyl-3-[2-[2-methyl-3-(2-methyl-1,3-benzoxazol-6-yl)phenyl]ethenyl]phenyl]butanoic acid;2-(hydroxymethyl)-2-methyl-4-[4-methyl-3-[2-[2-methyl-3-(2-methylindazol-6-yl)phenyl]ethenyl]phenyl]butanoic acid;2-(hydroxymethyl)-2-methyl-4-[4-methyl-3-[2-(2-methyl-3-pyrazin-2-ylphenyl)ethenyl]phenyl]butanoic acid;2-(hydroxymethyl)-2-methyl-4-[4-methyl-3-[2-(2-methyl-3-pyridin-3-ylphenyl)ethenyl]phenyl]butanoic acid |
InChI |
InChI=1S/C30H32N2O3.C30H31NO4.C29H32O2.C27H29NO3.C26H28N2O3/c1-20-8-9-22(14-15-30(3,19-33)29(34)35)16-24(20)11-10-23-6-5-7-27(21(23)2)25-12-13-26-18-32(4)31-28(26)17-25;1-19-8-9-22(14-15-30(4,18-32)29(33)34)16-24(19)11-10-23-6-5-7-26(20(23)2)25-12-13-27-28(17-25)35-21(3)31-27;1-5-29(4,28(30)31)19-18-23-15-14-21(2)26(20-23)17-16-24-12-9-13-27(22(24)3)25-10-7-6-8-11-25;1-19-9-10-21(13-14-27(3,18-29)26(30)31)16-23(19)12-11-22-6-4-8-25(20(22)2)24-7-5-15-28-17-24;1-18-7-8-20(11-12-26(3,17-29)25(30)31)15-22(18)10-9-21-5-4-6-23(19(21)2)24-16-27-13-14-28-24/h5-13,16-18,33H,14-15,19H2,1-4H3,(H,34,35);5-13,16-17,32H,14-15,18H2,1-4H3,(H,33,34);6-17,20H,5,18-19H2,1-4H3,(H,30,31);4-12,15-17,29H,13-14,18H2,1-3H3,(H,30,31);4-10,13-16,29H,11-12,17H2,1-3H3,(H,30,31) |
InChI 键 |
GJYORAABHDCELF-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)(CCC1=CC(=C(C=C1)C)C=CC2=C(C(=CC=C2)C3=CC=CC=C3)C)C(=O)O.CC1=C(C=C(C=C1)CCC(C)(CO)C(=O)O)C=CC2=C(C(=CC=C2)C3=CC4=C(C=C3)N=C(O4)C)C.CC1=C(C=C(C=C1)CCC(C)(CO)C(=O)O)C=CC2=C(C(=CC=C2)C3=CC4=NN(C=C4C=C3)C)C.CC1=C(C=C(C=C1)CCC(C)(CO)C(=O)O)C=CC2=C(C(=CC=C2)C3=CN=CC=C3)C.CC1=C(C=C(C=C1)CCC(C)(CO)C(=O)O)C=CC2=C(C(=CC=C2)C3=NC=CN=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






